molecular formula C13H15F3O2 B8080465 1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one

1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one

Cat. No.: B8080465
M. Wt: 260.25 g/mol
InChI Key: VALOLNGWFFNCIZ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

The synthesis of 1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one involves specific reaction conditions and routes. While detailed synthetic routes are proprietary and often patented, general methods include multi-step organic synthesis involving specific reagents and catalysts. Industrial production methods may involve large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

    Addition: This involves the addition of atoms or groups to a double or triple bond, using reagents like hydrogen or halogens.

Common reagents and conditions used in these reactions vary depending on the desired product and the specific reaction pathway. Major products formed from these reactions include various derivatives and intermediates that can be further utilized in chemical synthesis.

Scientific Research Applications

1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules for further study.

    Biology: The compound may be used in biochemical assays to study enzyme interactions or cellular processes.

    Medicine: Research into potential therapeutic applications, such as drug development or as a diagnostic tool, is ongoing.

    Industry: It is used in the production of specialty chemicals, materials science, and other industrial applications where its unique properties are beneficial.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one exerts its effects involves specific molecular targets and pathways. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1,1,1-Trifluoro-6-(2-methylphenoxy)hexan-2-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or reactivity, such as:

    CID 2632: A cephalosporin antibiotic with similar structural features.

    CID 6540461: Another compound with comparable reactivity and applications.

    CID 5362065: Known for its use in similar industrial applications.

    CID 5479530: Shares some biochemical properties and research applications.

These comparisons help to understand the distinct properties and potential advantages of this compound in various applications.

Properties

IUPAC Name

1,1,1-trifluoro-6-(2-methylphenoxy)hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O2/c1-10-6-2-3-7-11(10)18-9-5-4-8-12(17)13(14,15)16/h2-3,6-7H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALOLNGWFFNCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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